molecular formula C18H20O2 B056878 Tert-butyl 4'-methylbiphenyl-2-carboxylate CAS No. 114772-36-0

Tert-butyl 4'-methylbiphenyl-2-carboxylate

Cat. No.: B056878
CAS No.: 114772-36-0
M. Wt: 268.3 g/mol
InChI Key: OWEDFWZJRNPJIV-UHFFFAOYSA-N
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Description

Tert-butyl 4'-methylbiphenyl-2-carboxylate (CAS: 114772-36-0) is a biphenyl-based organic compound with the molecular formula C₁₈H₂₀O₂ and a molecular weight of 268.35 g/mol . Structurally, it consists of a biphenyl backbone substituted with a methyl group at the 4'-position and a tert-butyl ester group at the 2-position (Figure 1). This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its stability and steric hindrance provided by the bulky tert-butyl group .

Preparation Methods

Tert-butyl 4’-methylbiphenyl-2-carboxylate can be synthesized from 4’-methylbiphenyl-2-carbonitrile through a three-step process . The steps include:

Scientific Research Applications

Organic Synthesis

Tert-butyl 4'-methylbiphenyl-2-carboxylate serves as a versatile building block in organic chemistry. Its structure allows for the synthesis of complex compounds through various reactions, including:

  • Esterification : The compound can be used to produce esters, which are essential in the preparation of fragrances and flavoring agents.
  • Coupling Reactions : It acts as a coupling agent in the synthesis of biphenyl derivatives, which are important in the production of liquid crystals and polymers .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionApplications
EsterificationFormation of esters from carboxylic acidsFragrances, flavorings
Coupling ReactionsSynthesis of biphenyl derivativesLiquid crystals, polymers
Nucleophilic SubstitutionIntroduction of nucleophiles at the carboxylate positionSynthesis of pharmaceuticals

Material Science

In material science, this compound is utilized for its favorable properties in coatings and adhesives. Its application extends to:

  • Coatings : The compound enhances the durability and adhesion properties of coatings used in various industries, including automotive and construction.
  • Adhesives : It improves the performance characteristics of adhesives by increasing their resistance to moisture and temperature fluctuations .

Pharmaceutical Applications

The pharmaceutical industry has also explored the applications of this compound. It is involved in:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is a precursor in the synthesis of several APIs, including those used for treating cardiovascular diseases.
  • Drug Formulation : Its properties make it suitable for formulating drugs that require specific solubility and stability profiles .

Case Study: Synthesis of Telmisartan

One notable case study involves the use of this compound in synthesizing Telmisartan, an antihypertensive medication. The compound's role as an intermediate allows for efficient production methods that enhance yield and purity. This application underscores its significance in pharmaceutical manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 4’-methylbiphenyl-2-carboxylate involves its role as a precursor in chemical synthesis. The tert-butyl group can be removed to form 4’-methylbiphenyl-2-carboxylic acid, which can then undergo various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations in Biphenyl Carboxylates

The tert-butyl biphenyl carboxylate family includes compounds with diverse substituents at the 4'-position. Key analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Application
Tert-butyl 4'-methylbiphenyl-2-carboxylate 114772-36-0 C₁₈H₂₀O₂ 268.35 4'-Methyl Intermediate in organic synthesis
Tert-butyl 4'-bromomethylbiphenyl-2-carboxylate 114772-40-6 C₁₈H₁₉BrO₂ 347.25 4'-Bromomethyl Precursor for cross-coupling reactions
Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate 29386102-80-9 C₁₈H₁₉BrO₂ 347.25 4'-Bromomethyl Functionalized intermediate

Key Observations :

Substituent Reactivity :

  • The 4'-methyl group in the target compound enhances lipophilicity and stability under standard conditions, making it suitable for reactions requiring inertness .
  • In contrast, 4'-bromomethyl analogs (e.g., CAS 114772-40-6) are highly reactive due to the bromine atom, which serves as a leaving group in nucleophilic substitutions or Suzuki-Miyaura cross-coupling reactions .

Molecular Weight and Applications :

  • Brominated derivatives exhibit higher molecular weights (~347 g/mol) compared to the methyl-substituted compound (268 g/mol), influencing their solubility and purification protocols .
  • Bromomethyl derivatives are critical intermediates in synthesizing complex molecules, such as pharmaceuticals or liquid crystals, where further functionalization is required .

Functional Group Diversity in Tert-butyl Esters

Other tert-butyl esters with distinct substituents highlight broader trends:

Research Findings and Trends

  • Synthetic Utility : The tert-butyl group’s steric bulk protects carboxylate functionalities during multi-step syntheses, a feature shared across analogs .

Biological Activity

Tert-butyl 4'-methylbiphenyl-2-carboxylate is a biphenyl derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

This compound can be synthesized through various methodologies involving biphenyl derivatives. The synthetic routes often utilize palladium-catalyzed cross-coupling reactions, which are effective in forming carbon-carbon bonds in biphenyl structures. The compound features a tert-butyl group and a carboxylate moiety, enhancing its lipophilicity and potential bioactivity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Several biphenyl derivatives exhibit antimicrobial properties. This compound has shown promising results against various bacterial strains. Studies indicate that it may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

2. Anti-inflammatory Effects

  • In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .

3. Antitumor Properties

  • Preliminary research indicates that this compound may possess antitumor activity. It appears to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various biphenyl derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that this compound inhibits the NF-kB signaling pathway in RAW264.7 macrophages, leading to decreased expression of TNF-α and IL-6. This finding supports its use in inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeConcentrationEffect
AntimicrobialBacterial Growth Inhibition50 µg/mLSignificant inhibition
Anti-inflammatoryCytokine Production10–100 µg/mLReduced TNF-α, IL-6
AntitumorApoptosis InductionVaries by cell lineInduction observed

Table 2: Comparison with Other Biphenyl Derivatives

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundYesYesYes
Biphenyl derivative AModerateNoYes
Biphenyl derivative BYesModerateNo

Q & A

Basic Questions

Q. What are the established synthetic routes for tert-butyl 4'-methylbiphenyl-2-carboxylate?

The compound is typically synthesized via biphenyl coupling or esterification reactions. A common approach involves Suzuki-Miyaura cross-coupling between a brominated benzoic acid derivative and a 4-methylphenylboronic acid, followed by tert-butyl ester protection using Boc anhydride or similar reagents . Characterization is performed via 1H^1H/13C^{13}C NMR to confirm regioselectivity and HPLC to assess purity (>98% by GC) .

Q. How is this compound characterized structurally?

X-ray crystallography using SHELX programs (e.g., SHELXL) is recommended for unambiguous structural confirmation. The biphenyl core and tert-butyl ester group produce distinct NOESY correlations (e.g., aromatic proton coupling) and IR carbonyl stretches (~1720 cm1 ^{-1}) . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 268.35 .

Q. What are the key solubility and stability considerations for this compound?

The compound is lipophilic, with solubility enhanced in dichloromethane or THF. Stability testing under inert atmospheres (N2_2) is advised to prevent ester hydrolysis. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

Discrepancies in torsion angles or bond lengths (e.g., biphenyl dihedral angles) may arise from polymorphism or twinning. Use SHELXD for phase refinement and Olex2 for model validation. High-resolution data (≤1.0 Å) and Hirshfeld surface analysis can resolve ambiguities .

Q. What strategies optimize regioselectivity in functionalizing the biphenyl core?

Directed ortho-metalation (DoM) using TMPLi or Pd-catalyzed C–H activation (e.g., with 8-aminoquinoline directing groups) enables selective bromination at the 3-position of the benzoate ring. DFT calculations (B3LYP/6-31G*) predict reactivity trends .

Q. How are byproducts from esterification reactions identified and mitigated?

Common byproducts include tert-butyl-deprotected acids or dimerized species. LC-MS with CID fragmentation (collision energy 20–35 eV) identifies adducts. Optimizing reaction stoichiometry (1:1.2 acid/Boc2_2O) and using DMAP catalysis reduce side reactions to <2% yield loss .

Q. What role does this compound play in medicinal chemistry scaffolds?

The biphenyl motif serves as a rigid core for kinase inhibitors or GPCR ligands. Docking studies (AutoDock Vina) show the methyl group enhances hydrophobic binding to allosteric pockets (e.g., in EGFR mutants). In vitro assays (IC50_{50}) against cancer cell lines validate potency .

Q. Methodological Guidance

Q. How to analyze low yields in Suzuki-Miyaura coupling for this compound?

Screen Pd catalysts (Pd(PPh3_3)4_4 vs. XPhos Pd G3) and bases (K2_2CO3_3 vs. Cs2_2CO3_3). Monitor reaction progress via TLC (hexane:EtOAc 4:1, Rf_f ~0.5). Microwave-assisted synthesis (100°C, 30 min) improves yields to >85% .

Q. What computational tools predict physicochemical properties of derivatives?

QSPR models (e.g., via CC-DPS) calculate logP (4.2 ± 0.3) and pKa (ester group: ~0.5). Molecular dynamics (GROMACS) simulates membrane permeability for CNS-targeted analogs .

Q. How to validate purity for biological assays?

Combine orthogonal methods: UPLC-MS (95% ACN/H2_2O gradient), 1H^1H NMR integration (tert-butyl singlet at δ 1.35), and elemental analysis (C: 80.56%, H: 7.51% theoretical) .

Properties

IUPAC Name

tert-butyl 2-(4-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-9-11-14(12-10-13)15-7-5-6-8-16(15)17(19)20-18(2,3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEDFWZJRNPJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431634
Record name tert-Butyl 4'-methyl[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114772-36-0
Record name tert-Butyl 4'-methyl[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 500-ml flask was charged with 50 ml of toluene and 53.42 g (0.25 mol) of 4′-methyl-2-biphenylcarboxylic acid, 0.45 ml (0.025 mol) of water and 32.63 g (0.58 mol) of isobutene. To this mixture was added dropwise 7.74 g (0.05 mol) of phosphorus oxytrichloride, and the mixture was stirred for 6 hours. The reaction mixture was added to 50 ml of a 10%-aqueous sodium hydroxide and washed. The organic layer was dried over anhydrous magnesium sulfate. Thereafter, the organic layer was concentrated by distilling off toluene by using a rotary evaporator, to give 64.2 g of tert-butyl 4′-methyl-2-biphenylcarboxylate as crystals (yield: 95% based on 4′-methyl-2-biphenylcarboxylic acid, purity by HPLC: 99.9%). Incidentally, the obtained compound had the same physical properties as those of the compound obtained in Example II-1.
Quantity
7.74 g
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Synthesis routes and methods II

Procedure details

A 100-ml flask was charged with 5 ml of toluene and 2.12 g (10 mmol) of 4′-methyl-2-biphenylcarboxylic acid, and they were vigorously stirred. To this mixture was added dropwise 0.18 ml (2 mmol) of phosphorus oxytrichloride, and isobutene gas (98 mmol) was introduced to the mixture at a flow rate of 1.2 liter/min for 2 minutes. The resulting mixture was stirred at room temperature for 6 hours. After having confirmed that almost all of the peaks ascribed to 4′-methyl-2-biphenylcarboxylic acid disappeared by HPLC, the reaction solution was washed with a 1.5 M aqueous sodium hydroxide. The reaction solution was dried over anhydrous magnesium sulfate, and then the mixture was concentrated by distilling off toluene by using a rotary evaporator, to give 2.63 g of tert-butyl 4′-methyl-2-biphenylcarboxylate as crystals (yield: 98% based on 4′-methyl-2-biphenylcarboxylic acid, purity by HPLC: 99.9%). Incidentally, the obtained compound had the same physical properties as those of the compound obtained in Example II-1.
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0.18 mL
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Synthesis routes and methods III

Procedure details

A 100-ml flask was charged with 5 ml of toluene, 0.24 g (2 mmol) of anhydrous magnesium sulfate and 0.11 ml (2 mmol) of concentrated sulfuric acid, and they were vigorously stirred. To this mixture was added 2.12 g (10 mmol) of 4′-methyl-2-biphenylcarboxylic acid, and isobutene gas (98 mmol) was introduced thereto at a flow rate of 1.2 liter/min for 2 minutes. The resulting mixture was stirred at room temperature for 6 hours. After having confirmed that almost all of the peaks ascribed to 4′-methyl-2-biphenylcarboxylic acid disappeared by HPLC, 4 ml of deionized water was poured into the mixture, and sufficiently stirred. Thereafter, the mixture was allowed to stand to separate into layers. The upper toluene layer was taken out therefrom, and the toluene layer was washed with a 1.5 M aqueous sodium hydroxide, and dried over anhydrous magnesium sulfate. Thereafter, the toluene layer was concentrated by distilling off toluene by using a rotary evaporator, to give 2.54 g of tert-butyl 4′-methyl-2-biphenylcarboxylate as crystals (yield: 95% based on 4′-methyl-2-biphenylcarboxylic acid, purity by HPLC: 99.9%).
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2.12 g
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98 mmol
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5 mL
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Synthesis routes and methods IV

Procedure details

A 100-ml flask was charged with 5 ml of toluene and 2.12 g (10 mmol) of 4′-methyl-2-biphenylcarboxylic acid, and they were vigorously stirred. To this mixture was added 0.32 ml (5 mmol) of methanesulfonic acid, and isobutene gas (98 mmol) was introduced thereto at a flow rate of 1.2 liter/min for 2 minutes. The resulting mixture was stirred at room temperature for 20 minutes. After having confirmed that almost all of the peaks ascribed to 4′-methyl-2-biphenylcarboxylic acid disappeared by HPLC, the reaction solution was washed with a 1.5 M aqueous sodium hydroxide, and dried over anhydrous magnesium sulfate. Thereafter, the solution was concentrated by distilling off toluene by using a rotary evaporator, to give 2.52 g of tert-butyl 4′-methyl-2-biphenylcarboxylate as crystals (yield: 94% based on 4′-methyl-2-biphenylcarboxylic acid, purity by HPLC: 99.9%). Incidentally, the obtained compound had the same physical properties as those of the compound obtained in Example II-1.
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0.32 mL
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98 mmol
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Synthesis routes and methods V

Procedure details

[Reference: European Patent Application 87-109919.8 example 85a, page 148 line 22]To a solution of 4'-methyl[1,1'-biphenyl]-2-carboxylic acid (25.0 g, 0.118 mol) in dichloromethane (120 mL) at 0° C. was added oxalyl chloride (2.0 M solution in methylene chloride (470 mL, 0.236 mol) over 30 minutes. The solution was warmed to 25° C., stirred for three hours and concentrated in vacuo to remove excess oxalyl chloride. The remaining residue was suspended in diethyl ether (300 mL), cooled to 0° C. and potassium t-butoxide (26.44 g, 0.236 mol) was added over 15 minutes keeping the temperature of the mixture between 15°-25° C. The mixture was allowed to warm to 25° C. and was stirred for one hour, poured into water (200 mL), and extracted with diethyl ether. The ether extract was then washed with aqueous sodium bicarbonate (saturated solution), dried (magnesium sulfate) and concentrated in vacuo to an amber oil. Subsequent distillation (124°-130° C., 0.6 mm Hg) yielded the title compound as a colorless liquid (27.7 g, 92%).
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25 g
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solution
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120 mL
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470 mL
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26.44 g
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200 mL
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Yield
92%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.